5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
CAS No.:
Cat. No.: VC17718260
Molecular Formula: C7H3ClF4O2S
Molecular Weight: 262.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H3ClF4O2S |
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Molecular Weight | 262.61 g/mol |
IUPAC Name | 5-chloro-2-(trifluoromethyl)benzenesulfonyl fluoride |
Standard InChI | InChI=1S/C7H3ClF4O2S/c8-4-1-2-5(7(9,10)11)6(3-4)15(12,13)14/h1-3H |
Standard InChI Key | GKIPVTXDDYLMHL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The benzene core of 5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride features three distinct substituents:
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A chlorine atom at the 5-position, which introduces electron-withdrawing effects and influences regioselectivity in electrophilic substitution reactions.
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A trifluoromethyl group (-CF) at the 2-position, contributing steric bulk and enhancing the compound’s lipophilicity .
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A sulfonyl fluoride group (-SOF) at the 1-position, a reactive handle for nucleophilic displacement or cross-coupling reactions .
The trifluoromethyl and sulfonyl fluoride groups create a polarized electronic environment, stabilizing negative charges during nucleophilic attacks. X-ray crystallography of analogous sulfonyl fluorides reveals planar geometry around the sulfur atom, with S-O bond lengths averaging 1.43 Å and S-F bonds at 1.58 Å .
Physicochemical Properties
The compound’s stability in organic solvents and controlled hydrolysis kinetics make it suitable for applications requiring prolonged shelf life.
Synthesis Methodologies
Chlorosulfonation of Trifluoromethyl-Substituted Benzene Derivatives
A common route involves the chlorosulfonation of 2-(trifluoromethyl)aniline derivatives. For example, 5-chloro-2-(trifluoromethyl)aniline undergoes diazotization followed by treatment with sulfur dioxide and chlorine gas to yield the sulfonyl chloride intermediate, which is subsequently fluorinated :
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Diazotization:
Conducted at 3–5 °C to suppress side reactions . -
Chlorosulfonation:
Copper sulfate catalyzes this step, achieving yields >80% . -
Fluorination:
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance fluoride ion availability .
Electrochemical Fluorination
Recent advances in electrochemical synthesis offer a greener alternative. Thiophenol precursors are oxidized at graphite/stainless steel electrodes in biphasic systems (CHCN/1 M HCl) with KF as the fluoride source :
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Mechanism:
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Conditions:
Reactivity and Mechanistic Insights
Nucleophilic Displacement
The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, and thiols:
Kinetic studies show second-order dependence on nucleophile concentration, with rate constants () ranging from 0.1–5 Ms in DMSO .
Hydrolysis Kinetics
Hydrolysis proceeds via a two-step mechanism:
Industrial and Research Applications
Agrochemical Intermediates
The compound serves as a precursor to penoxsulam, a herbicide targeting acetyl-CoA carboxylase. Its trifluoromethyl group enhances membrane permeability in plant tissues, while the sulfonyl fluoride improves metabolic stability.
Chemical Biology Probes
Sulfonyl fluorides covalently modify serine residues in proteases, enabling activity-based protein profiling (ABPP). For example, Shannon et al. demonstrated its utility in mapping catalytic sites in trypsin-like enzymes .
Pharmaceutical Synthesis
The sulfonyl fluoride moiety is incorporated into covalent inhibitors for kinases and GTPases. Its balanced reactivity (between sulfonyl chlorides and sulfonamides) minimizes off-target effects .
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